ethyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate
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Description
Ethyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate is a useful research compound. Its molecular formula is C14H13FN2O3 and its molecular weight is 276.267. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Derivative Synthesis and Biological Evaluation : A novel compound, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, was synthesized using the S-arylation method. It demonstrated potent cytotoxic activity against human cancer cell lines, highlighting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Chemical Structure Analysis
- Structural Analysis and Molecular Docking : Two adamantane derivatives, including a compound similar in structure to ethyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate, were analyzed to understand the effects of fluorine substitution on crystal packing and intermolecular contacts. These derivatives may exhibit inhibitory activity against specific enzymes, indicating potential therapeutic applications (Al-Wahaibi et al., 2018).
Antimicrobial and Antifungal Applications
- Ionic Liquid-Promoted Synthesis and Biological Analysis : The synthesis of novel chromone-pyrimidine coupled derivatives, including those with fluorine substitutions, demonstrated potent antibacterial and antifungal activities. This research underscores the role of such compounds in developing new antimicrobial agents (Tiwari et al., 2018).
Drug Development and Analysis
- Bioanalytical Method Development : A novel molecule with an acetylcholinesterase inhibition property was quantitatively measured using a validated RP-HPLC bioanalytical method. This work is crucial for drug development and understanding the molecule's stability and metabolite profiling (Nemani et al., 2018).
Properties
IUPAC Name |
ethyl 2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3/c1-2-20-14(19)8-17-9-16-12(7-13(17)18)10-3-5-11(15)6-4-10/h3-7,9H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQSUCRLYZYZKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC(=CC1=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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